

Application Note: Analysis of Chromium Tripicolinate using HPLC-MS

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Compound of Interest

Compound Name: Chromium tripicolinate

Cat. No.: B1668905

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Introduction

Chromium tripicolinate is a popular nutritional supplement used for its potential benefits in glucose metabolism and weight management.[1][2] Accurate and robust analytical methods are crucial for the quality control of raw materials and finished products containing this compound. High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) offers a sensitive and selective method for the quantification of **chromium tripicolinate**. This application note provides a detailed protocol for the analysis of **chromium tripicolinate** in dietary supplements using a Reverse-Phase HPLC method with MS detection.

Experimental Protocols

Sample Preparation

A simple solvent extraction is sufficient for the analysis of **chromium tripicolinate** in supplement formulations.[3]

Materials:

- **Chromium tripicolinate** supplement (tablets or capsules)
- Acetonitrile (HPLC grade)

- Deionized water (18.2 MΩ·cm)
- 0.5 µm PTFE syringe filters

Procedure:

- Pulverize a representative number of supplement tablets or empty the contents of capsules.
- Accurately weigh a portion of the powder equivalent to a single dose.
- Transfer the powder to a volumetric flask.
- Add a 1:1 (v/v) mixture of acetonitrile and water to the flask.
- Sonicate the mixture for 40 minutes at 25°C to ensure complete dissolution of the **chromium tripicolinate**.[\[4\]](#)
- Allow the solution to cool to room temperature and dilute to the mark with the acetonitrile/water mixture.
- Filter the supernatant through a 0.5 µm PTFE syringe filter prior to injection.[\[3\]](#)

HPLC-MS Analysis

This section details the instrumental parameters for the chromatographic separation and mass spectrometric detection of **chromium tripicolinate**.

Instrumentation:

- HPLC system with a binary pump, autosampler, and column oven
- Mass spectrometer with an electrospray ionization (ESI) source

Chromatographic Conditions:

Parameter	Value
Column	Supelcosil LC-18 (250 x 4.6 mm, 5 µm)[5][6] or TSKgel ODS-100V (150 x 4.6 mm, 5 µm)[3]
Mobile Phase	Acetonitrile:Water (40:60 v/v)[5][6] or a gradient with Water and Acetonitrile
Flow Rate	0.8 mL/min[5][6] or 1.0 mL/min[3]
Column Temperature	40°C[3]
Injection Volume	5 µL[3]
UV Detector (optional)	264 nm[5][6]

Mass Spectrometry Conditions:

Parameter	Value
Ionization Mode	Electrospray Ionization (ESI), Positive
Monitored Ion Transition	m/z 419 → 270[7]
Dwell Time	100 ms[7]
Capillary Voltage	To be optimized for the specific instrument
Cone Voltage	To be optimized for the specific instrument
Source Temperature	To be optimized for the specific instrument
Desolvation Temperature	To be optimized for the specific instrument
Gas Flow Rates	To be optimized for the specific instrument

Quantitative Data Summary

The following tables summarize the quantitative performance of HPLC methods for **chromium tripicolinate** analysis from various sources.

Table 1: Linearity and Range

Concentration Range (µg/mL)	Correlation Coefficient (r ²)	Reference
0.125 - 12.5	0.999	[5] [6]
0.1 - 10.0 mg/L	Not Specified	[4]

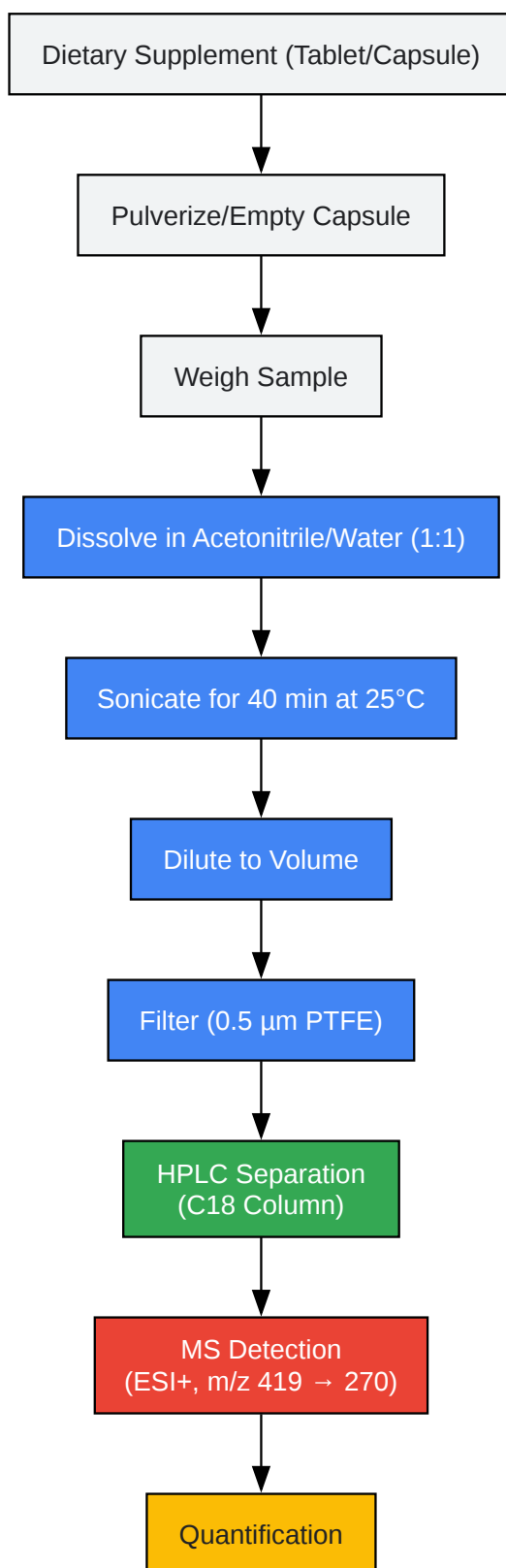
Table 2: Detection and Quantification Limits

Parameter	Value (µg/mL)	Reference
Limit of Detection (LOD)	0.091	[5] [6]
Limit of Quantification (LOQ)	0.181	[5] [6]
Limit of Detection (LOD)	0.10 mg/L (absorption mode)	[4]
Limit of Quantification (LOQ)	0.31 mg/L (absorption mode)	[4]
Limit of Detection (LOD)	0.06 mg/L (fluorescence mode)	[4]
Limit of Quantification (LOQ)	0.18 mg/L (fluorescence mode)	[4]

Table 3: Method Validation Parameters

Parameter	Acceptance Criteria	Reference
Accuracy (Recovery)	98.0% - 102.0%	[8]
Precision (%RSD)	≤ 2.0%	[8]
Correlation Coefficient (Linearity)	≥ 0.9990	[8]

Visualizations



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Caption: Experimental workflow for **chromium tripicolinate** analysis.

Conclusion

The described HPLC-MS method provides a reliable and efficient means for the quantitative analysis of **chromium tripicolinate** in dietary supplements. The sample preparation is straightforward, and the method demonstrates good sensitivity and linearity. This protocol can be readily implemented in quality control laboratories for routine analysis. Further method validation should be performed in accordance with internal standard operating procedures and regulatory guidelines.

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